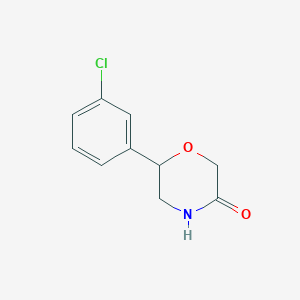

6-(3-Chlorophenyl)morpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-chlorophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTVUNGJWARTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167848-09-1 | |

| Record name | 6-(3-chlorophenyl)morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In Vitro Biological Investigations and Mechanistic Insights of 6 3 Chlorophenyl Morpholin 3 One Analogues

Deeper Mechanistic Elucidation of Biological Activities

Should initial screening reveal biological activity, a crucial next step would be to identify the molecular target(s) and elucidate the mechanism of action. Techniques such as affinity chromatography, proteomics, and genetic knockdown experiments could be employed to pinpoint the cellular components with which the compound interacts. A deeper understanding of the decomposition and metabolic pathways of the morpholine (B109124) ring itself could also provide valuable insights. nih.govresearchgate.net

Exploration of New Therapeutic Areas Based on Structural Insights

The structural features of 6-(3-Chlorophenyl)morpholin-3-one, including its specific substitution pattern and stereochemistry, could be leveraged to explore novel therapeutic applications. For instance, the morpholinone core is a key component of drugs like Aprepitant, used to prevent nausea. mdpi.com Systematic screening against a broad panel of biological targets could uncover unexpected activities and open up new avenues for drug development.

Advanced Computational-Experimental Integration for Rational Design

A synergistic approach combining computational modeling and experimental validation will be key to efficiently exploring the chemical space around this scaffold. Molecular docking and dynamics simulations can predict binding modes and affinities for various targets, guiding the synthesis of new analogues. researchgate.net These predictions can then be tested experimentally, with the results feeding back into and refining the computational models for a more rational and accelerated design process.

Comprehensive Study of Stereoisomeric Effects on Biological Interactions

The carbon at the 6-position of the morpholinone ring is a chiral center, meaning the compound exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers can have vastly different biological activities, potencies, and metabolic profiles. nih.govnih.gov Therefore, a comprehensive investigation into the stereoisomeric effects of this compound is essential. This would involve the stereoselective synthesis or chiral separation of the individual (R)- and (S)-enantiomers and their subsequent evaluation in biological assays to determine which isomer is responsible for any observed activity and to what degree.

Advanced Analytical Methodologies for Purity and Stereoisomeric Analysis of 6 3 Chlorophenyl Morpholin 3 One

Chromatographic Method Development for Compound Purity Determination

The determination of compound purity is a critical step in chemical analysis, aimed at identifying and quantifying any impurities present in the substance. Chromatographic techniques are the cornerstone of this process due to their high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. japtronline.com A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard for assessing the purity of organic molecules like 6-(3-Chlorophenyl)morpholin-3-one.

Method development for this compound would typically begin with selecting a suitable stationary phase, such as a C8 or C18 column, which separates compounds based on their hydrophobicity. journalbji.com The mobile phase, often a mixture of an aqueous component (like a phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized through a series of experiments to achieve the best separation between the main compound peak and any potential impurities. journalbji.comresearchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the 3-chlorophenyl chromophore of the molecule exhibits maximum absorbance.

Once the chromatographic conditions are optimized, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. journalbji.com Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. researchgate.net

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. japtronline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies on spiked samples. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. ijprajournal.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. japtronline.com

Table 1: Representative HPLC Method Validation Parameters for this compound This table presents illustrative data for a hypothetical validated HPLC method.

| Validation Parameter | Specification | Illustrative Result |

| Linearity | Correlation Coefficient (R²) ≥ 0.999 | 0.9995 |

| Range | 10-150 µg/mL | Conforms |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ||

| - Repeatability (n=6) | ≤ 2.0% | 0.85% |

| - Intermediate Precision | ≤ 2.0% | 1.15% |

| LOD | Reportable | 0.05 µg/mL |

| LOQ | Reportable | 0.15 µg/mL |

| Specificity | No interference at the retention time of the main peak | Conforms |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for separations to be run at higher linear velocities without a loss of efficiency. japtronline.com The primary advantages of UPLC over conventional HPLC include drastically reduced analysis times, improved resolution, and lower solvent consumption.

An existing HPLC method for this compound can be transferred to a UPLC system to leverage these benefits. This would enable higher throughput for quality control testing and provide greater sensitivity for detecting trace-level impurities. The fundamental principles of method development and validation remain the same as for HPLC, but they are performed on a system designed to handle the higher backpressures generated by the smaller particle columns.

Chiral Separation Techniques for Enantiomeric Purity Assessment

The 6-position of the morpholin-3-one (B89469) ring in this compound is a stereogenic center, meaning the molecule exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, regulatory agencies require their separation and quantification. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most common and effective method for separating enantiomers. nih.gov This technique relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differently, leading to different retention times.

The development of a chiral HPLC method for this compound would involve screening a variety of commercially available CSPs. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support (e.g., Chiralpak® and Chiralcel® columns), are often the first choice due to their broad enantiorecognition capabilities. nih.govnih.gov The screening process typically evaluates different mobile phase modes:

Normal-Phase: Using alkane/alcohol mixtures (e.g., hexane/isopropanol).

Reversed-Phase: Using aqueous/organic mixtures (e.g., water/acetonitrile).

Polar Organic Mode: Using a pure polar organic solvent or a mixture of polar solvents (e.g., acetonitrile/methanol).

The selection of the column and mobile phase is guided by the ability to achieve a baseline resolution (Rs > 1.5) between the two enantiomer peaks.

Table 2: Illustrative Screening Results for Chiral HPLC Separation of this compound Enantiomers This table presents hypothetical screening data to demonstrate the selection of a chiral column.

| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Times (min) | Resolution (Rs) |

| Chiralpak IA | Hexane:Ethanol (B145695) (90:10) | 10.2, 11.5 | 1.8 |

| Chiralpak IB | Hexane:Ethanol (90:10) | No separation | 0 |

| Chiralcel OD-H | Hexane:IPA (80:20) | 8.5, 9.1 | 1.2 |

| Chiralcel OJ-H | Methanol (B129727) | No separation | 0 |

Based on these illustrative results, the Chiralpak IA column would be selected for further method optimization and validation.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a primary screening tool in drug discovery. nih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, with a small amount of an organic modifier like methanol or isopropanol. chromatographyonline.comafmps.be

The key advantages of SFC for chiral analysis include:

High Speed: The low viscosity of supercritical fluids allows for the use of high flow rates, leading to very fast analyses, often in under a minute. chromatographyonline.com

High Efficiency: SFC often provides superior or complementary selectivity compared to HPLC. chromatographyonline.com

Reduced Solvent Consumption: The primary reliance on CO2 significantly reduces the use of organic solvents, making it a greener alternative to normal-phase HPLC. researchgate.net

The same polysaccharide-based CSPs used in chiral HPLC are also highly effective in SFC. A screening approach using different columns and alcohol modifiers would be employed to resolve the enantiomers of this compound. nih.gov

Capillary Electrophoresis (CE) for Enantiomer Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can also be adapted for chiral analysis. nih.gov In chiral CE, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The separation occurs within a narrow fused-silica capillary under the influence of a high voltage.

The enantiomers of this compound would form transient, diastereomeric complexes with the chiral selector in the electrolyte. These complexes have different effective mobilities, causing them to migrate at different velocities and separate. CE offers advantages such as extremely high separation efficiency, very low sample and reagent consumption, and rapid analysis times. nih.gov

Advanced Detection Methods in Analytical Characterization

The coupling of liquid chromatography with advanced detectors provides a powerful platform for the separation, quantification, and identification of the main compound as well as its potential impurities and stereoisomers.

Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a fundamental technique for the purity assessment of this compound. A PDA detector acquires the entire UV-visible spectrum for every point in the chromatogram, offering significant advantages over single-wavelength UV detectors.

The primary utility of PDA detection in the analysis of this compound lies in its ability to assess peak purity. By comparing the UV spectra across a single chromatographic peak, co-eluting impurities can be detected. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component, thus flagging the sample as impure. This is crucial for identifying process-related impurities or degradation products that may not be fully resolved from the main peak.

Furthermore, the UV spectrum obtained from the PDA detector provides valuable information for the initial identification of the compound and its chromophoric impurities. The characteristic absorption maxima (λmax) of the 3-chlorophenyl moiety and the morpholin-3-one ring system contribute to a unique spectral fingerprint. While specific experimental data for the UV spectrum of this compound is not widely published, analogous structures containing a chlorophenyl group typically exhibit strong absorption in the UV region, often between 200 and 300 nm.

For stereoisomeric analysis, while PDA detection itself does not differentiate between enantiomers, it is an essential detector for chiral HPLC methods. When enantiomers are separated on a chiral stationary phase, the PDA detector can quantify the individual enantiomers and assess the enantiomeric purity of the sample.

Table 1: Hypothetical HPLC-PDA Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with a pH modifier (e.g., formic acid) in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 200-400 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would require optimization based on experimental results.

Coupled Mass Spectrometry (LC-MS, LC-MS-TOF, MSn) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the identification and characterization of impurities in this compound. The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent compound and any co-eluting or trace-level impurities.

LC-MS and Impurity Identification: In a typical LC-MS setup, after chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for morpholine (B109124) derivatives, which can be analyzed in positive ion mode to generate the protonated molecule [M+H]+. For this compound (molecular formula C₁₀H₁₀ClNO₂), the expected m/z for the [M+H]+ ion would be approximately 212.0473, considering the isotopic distribution of chlorine. By monitoring the total ion chromatogram (TIC) and extracting ion chromatograms for expected impurity masses, a comprehensive impurity profile can be generated.

LC-MS-TOF for Accurate Mass Measurement: The use of a Time-of-Flight (TOF) mass analyzer provides high-resolution and accurate mass data, which is invaluable for determining the elemental composition of unknown impurities. The high mass accuracy of a TOF detector (typically < 5 ppm error) allows for the confident assignment of molecular formulas to degradation products and process-related impurities, significantly aiding in their structural elucidation.

MSn for Structural Elucidation: Tandem mass spectrometry (MS/MS or MSⁿ) is used to further investigate the structure of the parent compound and its impurities. In an MS/MS experiment, the [M+H]+ ion of this compound would be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information about the molecule.

Table 2: Predicted MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Possible Neutral Loss |

| 212.0473 [M+H]⁺ | 184.0522 | CO |

| 156.0573 | C₂H₂O₂ | |

| 139.0258 | C₂H₃NO₂ | |

| 111.0098 | C₃H₃NO₂ + H₂O |

Note: This data is based on computational predictions and the fragmentation of similar structures. Experimental verification is necessary.

By analyzing the fragmentation patterns of potential impurities and comparing them to the parent compound, the site of modification or degradation can often be determined. For instance, an impurity with a mass shift of +16 Da might indicate oxidation, and the fragmentation pattern could reveal the location of the oxygen atom.

Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are typically performed in conjunction with LC-MS techniques. ncsu.edu The degradation products formed are then characterized using LC-MS-TOF and MSⁿ to understand the degradation pathways and to develop stability-indicating analytical methods.

Broader Academic and Research Implications of the 6 3 Chlorophenyl Morpholin 3 One Scaffold

6-(3-Chlorophenyl)morpholin-3-one as a Privileged Scaffold in Medicinal Chemistry

The concept of a privileged scaffold is central to modern drug discovery. These are molecular frameworks that are able to serve as ligands for multiple, often unrelated, biological targets. The morpholine (B109124) and morpholin-3-one (B89469) cores are frequently cited examples of such scaffolds. nih.govresearchgate.netresearchgate.netsci-hub.se

Contributions to Drug Discovery and Lead Identification

There is no specific information available in the reviewed literature detailing the contribution of this compound to drug discovery or lead identification. While numerous studies describe the synthesis and biological evaluation of various morpholine derivatives, none focus on or highlight the significance of this particular compound. For instance, a related compound, 4-(4-aminophenyl)morpholin-3-one, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, demonstrating the utility of the morpholin-3-one core in generating clinically important molecules. google.comgoogle.com However, this does not directly translate to information about the 6-substituted analogue.

Exploration of Chemical Space around the Morpholinone Core

The exploration of chemical space around a privileged scaffold is a common strategy in medicinal chemistry to generate libraries of diverse compounds for biological screening. This involves systematically modifying the core structure to understand structure-activity relationships (SAR). While there are general reviews on the synthesis of morpholin-3-ones and their derivatives, specific research detailing the systematic exploration of the chemical space around the this compound core is not publicly documented. researchgate.net

Applications in Chemical Biology Research

Chemical biology utilizes small molecules as tools to probe and understand biological systems.

Development of New Chemical Tools

No specific chemical tools derived from this compound for use in chemical biology research have been reported in the available literature. The development of such tools would require the synthesis of derivatives with specific functionalities, such as fluorescent tags or reactive groups, for which there is no current public record.

Understanding Biological Pathways

Similarly, there is no information on the use of this compound to elucidate or modulate specific biological pathways.

Potential as a Synthetic Intermediate for Complex Molecules

The utility of a compound as a synthetic intermediate is determined by its chemical reactivity and the presence of functional groups that allow for further elaboration into more complex structures. While the morpholin-3-one ring itself is a valuable building block, the specific potential of this compound as an intermediate for the synthesis of complex molecules has not been detailed in the reviewed literature. General synthetic methods for morpholin-3-ones exist, but their application to this specific compound and its subsequent use in multi-step syntheses are not described. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.